Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-
Description
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- (hereafter referred to as the target compound) is an azo dye derivative characterized by a benzenesulfonic acid backbone linked via an azo (-N=N- ) group to a substituted phenyl ring. The phenyl substituents include an amino (-NH₂) group at position 4, a methoxy (-OCH₃) group at position 5, and a methyl (-CH₃) group at position 2.
Properties
CAS No. |
65036-63-7 |
|---|---|
Molecular Formula |
C14H15N3O4S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
3-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O4S/c1-9-6-12(15)14(21-2)8-13(9)17-16-10-4-3-5-11(7-10)22(18,19)20/h3-8H,15H2,1-2H3,(H,18,19,20) |
InChI Key |
ALHSIVDCLWYDSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=CC=C2)S(=O)(=O)O)OC)N |
Origin of Product |
United States |
Preparation Methods
Diazotization of 4-Amino-5-methoxy-2-methylaniline
The initial step in the synthesis is the formation of the diazonium salt from 4-amino-5-methoxy-2-methylaniline. This is achieved by reacting the amine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0–5°C) to prevent decomposition of the diazonium intermediate.
- Reaction conditions:
- Temperature: 0–5°C
- pH: Acidic (pH < 2)
- Reagents: Sodium nitrite, hydrochloric acid
- Time: Typically 15–30 minutes for complete diazotization
This step is critical as the stability of the diazonium salt directly affects the subsequent coupling efficiency.
Azo Coupling with Benzenesulfonic Acid
The diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the azo linkage. The coupling reaction is generally performed at low temperatures (0–5°C) to minimize side reactions and degradation.
- Reaction conditions:
- pH: Slightly alkaline (pH ~8–10)
- Temperature: 0–5°C
- Solvent: Aqueous medium, often with ethanol or water-ethanol mixtures
- Time: 30–60 minutes
The sulfonic acid group enhances the solubility of the product in water, facilitating purification.
Purification
The crude product is purified by recrystallization, commonly from aqueous ethanol, to improve purity and remove unreacted starting materials and side products.
Industrial production follows the same fundamental synthetic route but with optimized parameters for scale-up:
- Use of continuous flow reactors to maintain precise temperature and pH control.
- Stoichiometric optimization to maximize yield and minimize waste.
- Use of inert atmospheres (e.g., nitrogen) to prevent azo group degradation.
- Purification by recrystallization or chromatographic methods to achieve high purity.
- Synthesis of Key Intermediate: 2-Amino-5-methoxybenzenesulfonic Acid
A crucial intermediate in the synthesis is 2-amino-5-methoxybenzenesulfonic acid, which can be prepared via a multi-step process starting from phenol:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration of phenol to p-nitrophenol | Phenol + H2SO4 + NaNO2, 10–15°C, pH 4–6 | High (not specified) |
| 2 | Reduction of p-nitrophenol to p-aminophenol | Zinc powder + HCl, room temperature | High |
| 3 | Sulfonation to 2-amino-5-hydroxybenzenesulfonic acid | Concentrated H2SO4 + Aladdin reagent, 35–40°C, 1–1.5 h | High |
| 4 | Neutralization and formation of sodium salt | NaOH solution, 50–55°C, 20–25 min | High |
| 5 | Methylation to 2-amino-5-methoxybenzenesulfonic acid sodium salt | CH3I solution, room temperature, 30–40 min | High |
| 6 | Acidification and crystallization | H2SO4 (65%), 105–115°C, 50–70 min, then cooling | 82% overall |
This method is notable for its mild conditions, absence of toxic by-products, and high yield (>82%). The process avoids carcinogenic intermediates and produces a biodegradable product.
| Step | Reactants | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Diazotization | 4-amino-5-methoxy-2-methylaniline + NaNO2 + HCl | 0–5°C, acidic pH | Formation of diazonium salt | Temperature control critical |
| Coupling | Diazonium salt + benzenesulfonic acid | 0–5°C, alkaline pH | Formation of azo bond | pH and temperature control |
| Purification | Recrystallization | Aqueous ethanol | Product purification | Enhances purity and yield |
| Intermediate synthesis | Phenol → p-nitrophenol → p-aminophenol → 2-amino-5-methoxybenzenesulfonic acid | Multi-step, mild conditions | Preparation of key intermediate | High yield, low toxicity |
- Maintaining low temperatures during diazotization and coupling minimizes side reactions and azo group degradation.
- Precise pH control is essential: acidic conditions for diazotization and slightly alkaline for coupling.
- Stoichiometric balance of reagents improves yield and reduces impurities.
- Use of inert atmosphere during synthesis prevents oxidation of azo groups.
- Purification by recrystallization from aqueous ethanol is effective for removing impurities.
- The synthetic route for 2-amino-5-methoxybenzenesulfonic acid developed recently offers a safer, higher-yielding alternative to traditional methods, with improved biodegradability and reduced toxicity.
The preparation of Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- is well-established through diazotization of 4-amino-5-methoxy-2-methylaniline followed by azo coupling with benzenesulfonic acid. Industrial methods optimize reaction parameters for scale and purity. The synthesis of the key intermediate 2-amino-5-methoxybenzenesulfonic acid via a novel multi-step process from phenol enhances overall efficiency and environmental safety. These preparation methods are supported by detailed reaction condition controls and purification strategies to ensure high-quality product suitable for dye and pigment applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions to introduce various substituents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential as a drug intermediate and in the development of pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to form stable complexes with proteins and other biomolecules underlies its biological activity.
Comparison with Similar Compounds
Positional Isomers
- Benzenesulfonic Acid, 4-[(4-Amino-5-Methoxy-2-Methylphenyl)Azo]-, Monosodium Salt (CAS: 3626-35-5) Key Difference: The sulfonic acid group is at position 4 instead of 3. Impact: Alters electronic distribution and solubility. The monosodium salt enhances water solubility, making it suitable for industrial dye applications .
Substituted Phenyl Variants
- Benzenesulfonic Acid, 3-[(4-Amino-3-Methoxyphenyl)Azo]- (CAS: 138-28-3) Key Difference: Methoxy and amino groups are at positions 3 and 4 (vs. 5 and 4 in the target compound). Impact: Reduced steric hindrance may increase reactivity in coupling reactions. LogP = 0.958 suggests moderate lipophilicity, suitable for HPLC analysis .
- 4-[(2-Hydroxy-1-Naphthalenyl)Azo]Benzenesulfonic Acid
Classic Azo Dyes
- Methyl Orange (C.I. Acid Orange 52) Structure: Sodium 4-[[4-(dimethylamino)phenyl]azo]benzenesulfonate. Key Differences: Dimethylamino (-N(CH₃)₂) vs. amino/methoxy/methyl groups. Impact: Methyl Orange’s λmax = 507 nm and pH-dependent color change (red to yellow) make it a standard acid-base indicator. The target compound’s amino and methoxy groups may confer distinct spectral properties .
Physicochemical Properties
Biological Activity
Benzenesulfonic acid, 3-((4-amino-5-methoxy-2-methylphenyl)azo)-, also known by its CAS number 40947-69-1, is an azo compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the compound's biological activity, synthesizing data from diverse research findings, case studies, and relevant data tables.
- Molecular Formula : C₁₄H₁₅N₃O₄S
- Molecular Weight : 321.352 g/mol
- Appearance : Black moist crystals
- Density : 1.4 ± 0.1 g/cm³
- pH : 5.5
Mechanisms of Biological Activity
The biological activity of benzenesulfonic acid derivatives, particularly those containing azo groups, has been linked to several mechanisms:
- Antimicrobial Activity : Azo compounds have demonstrated antimicrobial properties against various bacterial strains. Studies indicate that modifications in the azo structure can enhance their efficacy against pathogens by disrupting bacterial cell membranes.
- Antioxidant Properties : Research has shown that benzenesulfonic acid derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.
- Cardiovascular Effects : In a study using isolated rat heart models, benzenesulfonamide derivatives were evaluated for their effects on perfusion pressure and coronary resistance. The findings suggested that certain derivatives could act as calcium channel inhibitors, leading to decreased perfusion pressure and improved cardiac function .
Study on Cardiovascular Effects
A recent study investigated the effects of a benzenesulfonamide derivative (4-(2-amino-ethyl)-benzenesulfonamide) on coronary resistance and perfusion pressure. The results indicated a significant decrease in both parameters compared to controls, suggesting potential applications in treating cardiovascular diseases .
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| Control | Baseline | Baseline |
| 4-(2-amino-ethyl)-benzenesulfonamide | Decreased significantly | Decreased significantly |
| Other Derivatives | Variable | Variable |
Antimicrobial Activity Assessment
In another study assessing the antimicrobial efficacy of various azo compounds, benzenesulfonic acid derivatives exhibited significant inhibitory effects against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that the presence of the sulfonic acid group enhances solubility and bioavailability, contributing to its antimicrobial action.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of benzenesulfonic acid derivatives with biological targets. These studies indicated that the compound could bind effectively to calcium channels, which may explain its observed cardiovascular effects. The docking results highlighted key amino acid residues involved in binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
